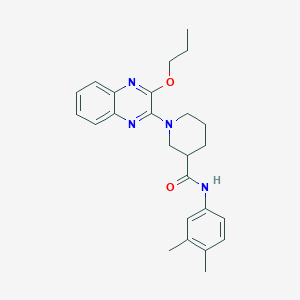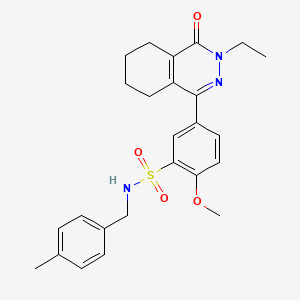
N-(3,4-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X (for brevity), belongs to the class of piperidine carboxamides . Its chemical structure combines a piperidine ring, a quinoxaline moiety, and an amide functional group. Let’s break it down:
Piperidine ring: A six-membered heterocyclic ring containing one nitrogen atom.
Quinoxaline: A bicyclic aromatic compound with two nitrogen atoms in adjacent rings.
Amide group: The carbonyl group (C=O) attached to the nitrogen of the piperidine ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but I’ll highlight a common one:
Condensation Reaction:
- Large-scale production typically involves continuous-flow processes or batch reactions.
- Optimization focuses on yield, purity, and safety.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the piperidine ring can lead to N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: Halogenation or alkylation at various positions.
Common Reagents: Lithium aluminum hydride (for reduction), acyl chlorides (for amide formation), and halogens (for substitution).
Major Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential analgesic or anti-inflammatory agent.
Chemical Biology: Used as a probe to study piperidine-containing compounds’ interactions with biological targets.
Industry: Precursor for designing novel materials or ligands.
Mechanism of Action
Molecular Targets: Likely interacts with G protein-coupled receptors (GPCRs) due to its piperidine moiety.
Pathways: Modulates signaling cascades related to pain perception or inflammation.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of piperidine and quinoxaline motifs sets it apart.
Similar Compounds: Consider related piperidine-based drugs like and .
Properties
Molecular Formula |
C25H30N4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O2/c1-4-14-31-25-23(27-21-9-5-6-10-22(21)28-25)29-13-7-8-19(16-29)24(30)26-20-12-11-17(2)18(3)15-20/h5-6,9-12,15,19H,4,7-8,13-14,16H2,1-3H3,(H,26,30) |
InChI Key |
IJHINAGCQYKTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303813.png)
![5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303821.png)
![2-(2-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11303839.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11303840.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)
![N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11303853.png)

![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11303864.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11303865.png)
![6-methyl-7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11303872.png)
![2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11303873.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B11303875.png)

